Eprosartan Ethyl Methyl Diester
Overview
Description
Mechanism of Action
Target of Action
Eprosartan Ethyl Methyl Diester primarily targets the Angiotensin II receptor , specifically the subtype AT1 . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
Eprosartan acts as an antagonist to the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, which is a key step in the renin-angiotensin system . This system is responsible for regulating blood pressure and fluid balance .
Biochemical Pathways
By blocking the AT1 receptor, Eprosartan interferes with the renin-angiotensin system . This system is a hormonal cascade that leads to the production of Angiotensin II, a potent vasoconstrictor . By preventing the action of Angiotensin II, Eprosartan causes vasodilation , or the relaxation of blood vessels . This leads to a decrease in blood pressure .
Pharmacokinetics
It is primarily excreted in the feces (90%) and to a lesser extent in the urine (7%) . The bioavailability of Eprosartan is approximately 15% . The elimination half-life is between 5 to 9 hours .
Result of Action
The primary result of Eprosartan’s action is a reduction in blood pressure . This is achieved through the relaxation of vascular smooth muscle and vasodilation . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of Eprosartan can be influenced by various environmental factors. Additionally, the drug’s effectiveness can be influenced by the patient’s renal and hepatic function . Patients with impaired renal or hepatic function may have altered drug metabolism and excretion, potentially affecting the drug’s efficacy and safety .
Biochemical Analysis
Biochemical Properties
Eprosartan Ethyl Methyl Diester is related to Eprosartan, an angiotensin II receptor antagonist used to treat hypertension . By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs . This interaction with angiotensin II and AT1 receptor is a key biochemical property of this compound.
Cellular Effects
This compound, through its relation to Eprosartan, has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues such as vascular smooth muscle and the adrenal gland . This action is independent of the pathways for angiotensin II synthesis .
Dosage Effects in Animal Models
For instance, Eprosartan blocks the effects of angiotensin II on postsynaptic AT1 receptors and inhibits presynaptic AT1 receptors that are involved in boosting sympathetic nerve activity .
Metabolic Pathways
This compound is not metabolized by the cytochrome P450 system . It is mainly eliminated as unchanged drug, with less than 2% of an oral dose excreted in the urine as a glucuronide .
Transport and Distribution
It is known that Eprosartan is mainly eliminated as unchanged drug .
Preparation Methods
The synthesis of Eprosartan Ethyl Methyl Diester involves several steps. One common method includes the reaction of 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid with appropriate reagents to form the desired diester . The reaction conditions typically involve the use of solvents and catalysts to facilitate the esterification process. Industrial production methods often involve custom synthesis to ensure high purity and compliance with regulatory standards .
Chemical Reactions Analysis
Eprosartan Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Eprosartan Ethyl Methyl Diester is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: The compound is used in studies related to its biological activity and interactions.
Medicine: It is involved in the development of pharmaceutical formulations and quality control processes.
Comparison with Similar Compounds
Eprosartan Ethyl Methyl Diester can be compared with other similar compounds, such as:
Eprosartan: The parent compound with a similar mechanism of action but different chemical structure.
Eprosartan Dimethyl Ester: Another ester derivative with slight variations in its molecular structure.
Eprosartan Acyl-β-D-glucuronide: A glucuronide conjugate used in metabolic studies.
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXMWWTAZQPCI-RCCKNPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565991 | |
Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133486-13-2 | |
Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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